Methiothepin Maleate

5-HT7 receptor inverse agonism constitutive activity

Methiothepin maleate is the only validated full inverse agonist across all three human 5-HT7 splice variants (pIC50 9.04–9.18, 100% efficacy)—the essential positive control for classifying novel 5-HT7 ligands as full/partial inverse agonists or neutral antagonists. Unlike metergoline (20–36% efficacy), it preserves assay dynamic range and prevents misclassification. It uniquely discriminates 5-HT1D receptor subtypes with 16-fold selectivity and simultaneously downregulates 5-HT6/5-HT7 receptors in chronic models—a dual-modulation profile unmatched by clozapine. For reproducible, high-impact serotonergic pharmacology, methiothepin maleate is the non-substitutable reference standard.

Molecular Formula C24H28N2O4S2
Molecular Weight 472.6 g/mol
CAS No. 19728-88-2
Cat. No. B1676393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethiothepin Maleate
CAS19728-88-2
SynonymsMethiothepin Maleate;  Methiothepin Maleate salt;  Metitepine;  HCV-IN-281816;  HCV IN 281816;  HCVIN281816; 
Molecular FormulaC24H28N2O4S2
Molecular Weight472.6 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)SC.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C20H24N2S2.C4H4O4/c1-21-9-11-22(12-10-21)18-13-15-5-3-4-6-19(15)24-20-8-7-16(23-2)14-17(18)20;5-3(6)1-2-4(7)8/h3-8,14,18H,9-13H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
InChIKeyIWDBEHWZGDSFHR-BTJKTKAUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Methiothepin Maleate (CAS 19728-88-2): Broad-Spectrum 5-HT Antagonist with Defined Inverse Agonism Properties for Serotonergic Research Procurement


Methiothepin maleate (metitepine maleate; Ro 8-6837) is a non-selective antagonist of serotonin (5-HT), dopamine, and adrenergic receptors, classified as a tricyclic atypical antipsychotic agent that was never marketed [1]. It displays high-affinity binding across 5-HT1, 5-HT2, 5-HT5, 5-HT6, and 5-HT7 receptor families, with pKi values ranging from 6.6 to 9.4 depending on subtype . Critically, methiothepin functions as a full inverse agonist at constitutively active 5-HT7 receptors—a property that distinguishes it from many other 5-HT receptor ligands and underpins its unique utility as a pharmacological tool for probing receptor constitutive activity and serotonergic signaling mechanisms [2].

Why Methiothepin Maleate Cannot Be Replaced by Other Non-Selective 5-HT Antagonists in Research Applications


Although several compounds (e.g., metergoline, methysergide, clozapine) share broad 5-HT receptor antagonist profiles, methiothepin maleate possesses a unique combination of full inverse agonism at 5-HT7 receptors, subtype-discriminating capability at 5-HT1D receptors, and a distinct rank-order potency at 5-HT6 receptors that collectively cannot be replicated by any single alternative [1][2]. Substituting methiothepin with metergoline, for instance, would result in a 28-fold loss of functional antagonism at 5-HT1D receptors in human vasculature assays [3], while replacing it with clozapine would eliminate 5-HT7 receptor downregulation in long-term treatment models [4]. These quantitative pharmacological differences mean that experimental outcomes—particularly those involving constitutive receptor activity, autoreceptor function, or receptor regulation—are compound-specific and not interchangeable within this class.

Quantitative Differentiation Evidence for Methiothepin Maleate Against Closest Pharmacological Comparators


5-HT7 Receptor Inverse Agonist Efficacy: Methiothepin as the Reference Full Inverse Agonist Versus Metergoline as a Weak Partial Inverse Agonist

At human 5-HT7(a), 5-HT7(b), and 5-HT7(d) receptor splice variants stably expressed in HEK-293 cells, methiothepin functions as the defining full inverse agonist (efficacy defined as 100% of the maximal inhibition of basal adenylyl cyclase activity produced by 10 µM methiothepin). By contrast, metergoline exhibits only 20–36% relative efficacy across the three splice variants, while mesulergine shows 0–47% efficacy [1]. The potency difference is equally striking: methiothepin displays pIC50 values of 9.04 (5-HT7a), 9.07 (5-HT7b), and 9.18 (5-HT7d), whereas metergoline shows pIC50 values of 7.96, 8.22, and 8.49, respectively—representing approximately a 5- to 12-fold potency advantage for methiothepin [1]. In a separate study at rat 5-HT7(a) receptors, methiothepin displayed negative intrinsic activity comparable to the reference inverse agonist SB-691673, while metergoline and mesulergine exhibited only 38–49% lower negative intrinsic activity [2].

5-HT7 receptor inverse agonism constitutive activity adenylyl cyclase GPCR pharmacology

5-HT1D Receptor Subtype Discrimination: Methiothepin Selectively Labels 5-HT1Dβ While Ketanserin Marks 5-HT1Dα

In a comparative radioligand binding study using cloned rabbit 5-HT1Dα and 5-HT1Dβ receptors, methiothepin and ketanserin exhibited reciprocal subtype selectivity, enabling pharmacological discrimination of these closely related receptors. Methiothepin displayed high affinity for the 5-HT1Dβ subtype (pKi = 7.86) with 16-fold selectivity over the 5-HT1Dα subtype, whereas ketanserin exhibited high affinity for the 5-HT1Dα subtype (pKi = 7.66) with greater than 20-fold selectivity over 5-HT1Dβ [1]. This reciprocal selectivity profile was consistent across both rabbit and human recombinant receptors, with >90% overall amino acid identity between species homologues, validating translational relevance [1].

5-HT1D receptor subtypes radioligand binding receptor pharmacology species homologues subtype selectivity

Functional 5-HT1D Antagonism in Human Vasculature: Methiothepin Exhibits 28-Fold Greater Potency Than Metergoline

In functional studies using isolated human pial arterioles, methiothepin and metergoline were directly compared for their ability to inhibit 5-HT-induced vasoconstriction mediated by 5-HT1D receptors. Methiothepin (non-selective 5-HT1-like/5-HT2 antagonist) exhibited a pA2 value of 8.51, while metergoline (non-selective 5-HT1D antagonist) showed a markedly lower pA2 of 7.06 [1]. This ~28-fold potency difference (ΔpA2 = 1.45) was observed in a system where the 5-HT1D receptor subtype was pharmacologically confirmed as the mediator of vasoconstriction—neither 5-HT1B, 5-HT1C, 5-HT2, nor 5-HT3 antagonists blocked the response, establishing receptor specificity [1].

5-HT1D receptor human brain vessels vasomotor antagonism pA2 migraine pharmacology

5-HT6 Receptor Binding Rank Order: Methiothepin Outranks Clozapine, Metergoline, and Methysergide in Radioligand Binding

Using the selective 5-HT6 receptor radioligand [3H]Ro 63-0563 in recombinant rat 5-HT6 receptor binding assays, methiothepin was established as the highest-affinity competitor among a panel of 14 reference compounds. The pharmacological rank order was: methiothepin > d-lysergic acid diethylamide (LSD) > clozapine ∼ Ro 63-0563 > lisuride > ergotamine ∼ Ro 04-6790 > 5-HT > amitriptyline ∼ metergoline ∼ mianserin ∼ ritanserin > methysergide > mesulergine [1]. Methiothepin also served as the defining agent for nonspecific binding (10 µM) in this assay, underscoring its status as the reference 5-HT6 ligand. Notably, clozapine—the closest clinically relevant comparator—ranked approximately equivalent to the selective ligand Ro 63-0563 itself, placing it below methiothepin in the affinity hierarchy [1].

5-HT6 receptor radioligand binding striatum antipsychotic rank order of potency

Differential 5-HT6 vs 5-HT7 Receptor Regulation: Methiothepin Downregulates Both, Clozapine Downregulates Only 5-HT6

In a study examining the regulation of rat 5-HT6 and 5-HT7 receptors individually expressed in transfected HeLa cells, methiothepin and clozapine produced divergent effects on receptor density (Bmax). Both 5-HT6 and 5-HT7 receptor Bmax were significantly reduced by the agonist 5-carboxamidotryptamine (5-CT) and the inverse agonist methiothepin. However, clozapine selectively reduced 5-HT6 Bmax while paradoxically upregulating 5-HT7 receptor density [1]. This differential regulation profile means that methiothepin is uniquely capable of simultaneously downregulating both receptor subtypes—a property not shared by clozapine, the most clinically relevant atypical antipsychotic comparator in this study.

receptor regulation downregulation 5-HT6 5-HT7 antipsychotic HeLa cells

High-Value Application Scenarios for Methiothepin Maleate Based on Quantitative Differentiation Evidence


Constitutive GPCR Activity and Inverse Agonism Screening at 5-HT7 Receptors

Methiothepin maleate is the established reference full inverse agonist for 5-HT7 receptor assays. Its pIC50 of 9.04–9.18 and 100% efficacy at all three human 5-HT7 splice variants [1] make it the optimal positive control for screening campaigns seeking to classify novel 5-HT7 ligands as full inverse agonists, partial inverse agonists, or neutral antagonists. By contrast, using metergoline (20–36% efficacy) would compress the assay's dynamic range and risk misclassifying partial inverse agonists as neutral antagonists.

Pharmacological Differentiation of 5-HT1Dα vs 5-HT1Dβ Receptor Subtypes

Methiothepin is one of only two validated pharmacological tools for discriminating 5-HT1D receptor subtypes, showing 16-fold selectivity for 5-HT1Dβ (pKi = 7.86) [2]. This property is essential for studies seeking to assign a functional response—such as renal vasodilation via the NO pathway or terminal autoreceptor modulation—to a specific 5-HT1D subtype. Ketanserin serves as the complementary tool for 5-HT1Dα, and no other compound provides equivalent discrimination.

Ex Vivo Human Vascular 5-HT1D Receptor Pharmacology

With a pA2 of 8.51—approximately 28-fold higher than metergoline—methiothepin provides the most potent functional antagonism of 5-HT1D-mediated vasoconstriction in human brain vessels [3]. This potency advantage allows researchers to achieve complete receptor blockade at lower concentrations, minimizing potential off-target interactions at α1-adrenoceptors or dopamine D2 receptors, which are documented at higher concentrations for this compound class.

Long-Term Receptor Regulation Studies in Serotonergic Psychiatry Research

Methiothepin is uniquely capable of downregulating both 5-HT6 and 5-HT7 receptor populations simultaneously in chronic treatment models, a profile that differs from clozapine (which downregulates 5-HT6 but upregulates 5-HT7) [4]. This makes methiothepin the preferred tool for investigating the mechanistic basis of antipsychotic-induced receptor plasticity, particularly in paradigms requiring dual 5-HT6/5-HT7 modulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methiothepin Maleate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.